Quinate

Antibacterial mechanism Intracellular pH Staphylococcus aureus

D-(−)-Quinic acid is an endogenous cyclitol carboxylic acid (C₇H₁₂O₆) ubiquitously distributed in plants as a central intermediate of the shikimate pathway and the core scaffold of chlorogenic acids. Unlike its closest structural congener shikimic acid, quinic acid possesses a fully saturated cyclohexane ring bearing four hydroxyl groups and one carboxylic acid at C-1, conferring distinct physicochemical and biological interaction profiles that render in-class substitution demonstrably unreliable.

Molecular Formula C7H12O6
Molecular Weight 192.17 g/mol
CAS No. 77-95-2
Cat. No. B1679955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinate
CAS77-95-2
SynonymsQuinic acid;  Kinic acid;  Chinic acid; 
Molecular FormulaC7H12O6
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)O)O)O
InChIInChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1
InChIKeyAAWZDTNXLSGCEK-LNVDRNJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-(−)-Quinic Acid (CAS 77-95-2): Verified Differentiation Guide for Scientific Procurement and Assay Selection


D-(−)-Quinic acid is an endogenous cyclitol carboxylic acid (C₇H₁₂O₆) ubiquitously distributed in plants as a central intermediate of the shikimate pathway and the core scaffold of chlorogenic acids [1]. Unlike its closest structural congener shikimic acid, quinic acid possesses a fully saturated cyclohexane ring bearing four hydroxyl groups and one carboxylic acid at C-1, conferring distinct physicochemical and biological interaction profiles that render in-class substitution demonstrably unreliable [2].

Why Shikimic Acid or Chlorogenic Acid Cannot Replace D-(−)-Quinic Acid in Critical Benchmarks


Despite sharing the cyclohexane core and shikimate-pathway lineage, quinic acid (QA), shikimic acid (SA), and chlorogenic acid exhibit fundamentally divergent biological mechanism fingerprints, pharmacokinetic behaviors, and synthetic-utility economics. Head-to-head transcriptomic/metabolomic studies reveal that QA and SA operate through qualitatively different antibacterial pathways [1]; QA selectively inhibits monoamine oxidase-B with no MAO-A activity, while related phenolic acids show dual or inverted selectivity [2]; and QA-based chiral-pool syntheses deliver shikimate derivatives at a fraction of the cost of direct shikimic acid procurement [3]. The quantitative evidence below demonstrates that treating these compounds as interchangeable introduces material risk in assay reproducibility, synthetic yield, and biological interpretation.

D-(−)-Quinic Acid Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


Quinic Acid vs. Shikimic Acid: Divergent Antibacterial Mechanisms in Staphylococcus aureus (Head-to-Head MIC and Intracellular pH)

In a direct head-to-head study using identical assay conditions, quinic acid (QA) and shikimic acid (SA) both exhibited MIC values of 2.5 mg/mL against S. aureus ATCC 6538; however, their downstream cellular effects diverged markedly. QA decreased intracellular pH (pHin) from 7.61 ± 0.32 (untreated) to 6.32 ± 0.12 at 4× MIC in a dose-dependent manner, whereas SA produced no significant pHin change (P > 0.05) across the same 1/2× to 4× MIC range [1]. This mechanistic divergence was independently corroborated by transcriptomic/metabolomic profiling, which revealed that QA specifically damaged L-lysine and peptidoglycan synthesis to inhibit cell wall assembly, while SA primarily affected ion channel function and pyruvate metabolism [2].

Antibacterial mechanism Intracellular pH Staphylococcus aureus Food preservation

Quinic Acid MAO-B Selective Inhibition vs. Caffeic Acid Dual MAO-A/B Activity: Cross-Compound IC50 Comparison

Using the MAO-Glo luminescent assay with clorgyline (MAO-A control) and R-(−)-deprenyl (MAO-B control), D-(−)-quinic acid demonstrated exclusive MAO-B inhibition with an IC50 of 6.60 ± 0.25 mg/mL (34.37 ± 1.307 mM) and no detectable MAO-A inhibition [1]. In the same assay panel, caffeic acid inhibited both isoforms (MAO-A IC50 = 0.49 ± 0.02 mg/mL, 2.747 ± 0.126 mM; MAO-B IC50 = 0.08 ± 0.005 mg/mL, 0.439 ± 0.03 mM), showing preferential MAO-B activity but lacking the absolute MAO-A sparing observed for quinic acid. This selectivity profile was confirmed by UPLC-QTOF and NMR in a separate study identifying D-(−)-quinic acid as the major kiwifruit specialized metabolite responsible for selective MAO-B inhibition [2].

Monoamine oxidase MAO-B selectivity Neuroprotection Kiwifruit metabolites

Quinic Acid as Cost-Effective Chiral Pool Starting Material vs. Shikimic Acid in Multi-Step Synthesis

Quinic acid serves as a widely exploited, less expensive chiral template for the synthesis of shikimic acid derivatives, neuraminidase inhibitors, and complex natural products. Direct procurement of shikimic acid costs approximately 13,700 Euro per mole (Aldrich 2010 pricing), rendering large-scale synthetic utilization economically prohibitive, whereas quinic acid is substantially cheaper and more readily available from plant sources or microbial biocatalysis [1]. Literature precedent demonstrates that a key ketone intermediate (−)-28 was prepared in three steps with ~90% overall yield from quinic acid, compared to the same intermediate requiring ~70 times more expensive shikimic acid as starting material [1]. Furthermore, metabolic engineering of E. coli achieved a 500% molar yield increase of quinic acid and a 152% increase (mol/mol) relative to shikimic acid with concomitant sharp decrease in shikimic acid production [2].

Chiral building block Shikimic acid synthesis Cost comparison Natural product synthesis

Quinic Acid vs. Ferulic Acid and Dexamethasone: In Vivo Anti-Inflammatory Nrf2/HO-1 Pathway Activation in Ulcerative Colitis

In a rat model of acetic acid-induced ulcerative colitis, quinic acid (60 and 100 mg/kg, oral gavage, 5 days) significantly upregulated colonic mRNA expression of HO-1, Nrf2, and NQO1, and dose-dependently decreased protein levels of TNF-α and IL-1β compared to the untreated colitis group [1]. Ferulic acid achieved comparable Nrf2-pathway upregulation at 60 mg/kg, and the positive control dexamethasone (2 mg/kg) produced similar histopathological improvement. At the highest tested dose (100 mg/kg), quinic acid reduced pro-inflammatory cytokine levels to magnitudes comparable with the 2 mg/kg dexamethasone group, indicating that quinic acid achieves anti-inflammatory efficacy in the same pathway through Nrf2/HO-1 activation rather than direct glucocorticoid receptor agonism.

Ulcerative colitis Nrf2/HO-1 pathway Anti-inflammatory In vivo rat model

Quinic Acid Hydrogen Peroxide Scavenging: Quantitative IC50 Benchmark for Oxidative Stress Assays

D-(−)-Quinic acid scavenges hydrogen peroxide with an IC50 of 87.11 μg/mL (approx. 453 μM) as reported in standardized biochemical assays . This value provides a quantitative baseline for researchers using QA as an endogenous metabolite control or antioxidant reference compound. In comparative studies on hydrogen peroxide-induced alterations in rat brain slices, chlorogenic acid was more potent than quinic acid or caffeic acid alone, establishing a clear potency hierarchy [1]. Users should note that QA's intrinsic H₂O₂ scavenging capacity is moderate; caffeoyl esterification (as in chlorogenic acids) substantially enhances radical-scavenging potency, with di- and tri-galloyl quinic derivatives achieving IC50 values below 30 μM [2].

Antioxidant Hydrogen peroxide scavenging IC50 Oxidative stress

Quinic Acid and Chlorogenic Acid Share Active Intestinal Efflux Limiting Oral Absorption: Caco-2 Bidirectional Permeability Evidence

A Caco-2 bidirectional permeability assay demonstrated that both chlorogenic acid and its primary microbial metabolite quinic acid are subject to active efflux, resulting in overall low intestinal absorption [1]. While quantitative Papp values for quinic acid alone were not separately reported in the abstracted data, the study explicitly concluded that an active efflux mechanism limits absorption for both compounds equally. This has direct implications for formulation: QA cannot serve as a higher-bioavailability substitute for chlorogenic acid in oral supplement development. Independent Caco-2 data on caffeoylquinic acids show that mono-CQAs exhibit Papp values of (1.49–2.15) × 10⁻⁶ cm/s, with P-glycoprotein-mediated efflux confirmed for 5-CQA, 3,4-diCQA, and 3,5-diCQA; quercetin and kaempferol co-administration increased 5-CQA Papp from 2.15 × 10⁻⁶ to 3.05 × 10⁻⁶ cm/s by inhibiting efflux [2].

Caco-2 permeability Intestinal absorption Efflux mechanism Bioavailability

D-(−)-Quinic Acid High-Confidence Application Scenarios Derived from Quantitative Comparator Evidence


Antibacterial Mechanism Research Requiring Cell-Wall Synthesis Disruption Without Ion-Channel Interference

When investigating antibacterial agents against Gram-positive pathogens, quinic acid provides a mechanistically distinct tool that reduces intracellular pH and disrupts peptidoglycan/L-lysine synthesis, in contrast to shikimic acid's ion-channel-targeting profile, despite identical MIC values [1]. Suitable for transcriptomic and metabolomic studies of bacterial stress responses where pathway-specific interrogation is required.

MAO-B-Selective Neuroprotection Studies Requiring Absolute MAO-A Sparing

For in vitro and in vivo models of neurodegenerative disorders (Parkinson's disease, depression) where MAO-A inhibition poses dietary tyramine interaction risk, quinic acid is the only common plant-derived metabolite with exclusive MAO-B inhibition and no detectable MAO-A activity, confirmed in MAO-Glo assays [2].

Chiral Pool Synthesis of Shikimate Derivatives and Neuraminidase Inhibitors

Quinic acid substitutes for shikimic acid as the chiral starting material in multi-step syntheses of oseltamivir analogs, sialic acid mimetics, and complex natural products, reducing raw-material expenditure by over an order of magnitude (~13,700 Euro/mol for shikimic acid vs. substantially lower cost for quinic acid), with demonstrated synthetic routes yielding 90%+ overall yields to key intermediates [3].

Nrf2/HO-1 Pathway Activation in In Vivo Colitis and Inflammation Models

Quinic acid (60–100 mg/kg oral) activates the Nrf2/HO-1/NQO1 antioxidant response pathway and suppresses TNF-α/IL-1β in rat ulcerative colitis, offering a non-steroidal anti-inflammatory mechanism comparable in endpoint efficacy to dexamethasone (2 mg/kg) but operating through a distinct pathway [4]. Suitable for efficacy studies requiring Nrf2-dependent pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.